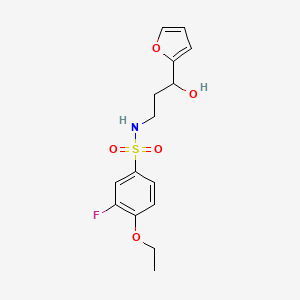

4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Description

4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, ether, fluoro, and sulfonamide functional groups

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO5S/c1-2-21-14-6-5-11(10-12(14)16)23(19,20)17-8-7-13(18)15-4-3-9-22-15/h3-6,9-10,13,17-18H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAHCTQSLAEIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 4-Ethoxy-3-fluorobenzenesulfonyl chloride (Electrophilic component).

- 3-(Furan-2-yl)-3-hydroxypropylamine (Nucleophilic component).

Coupling these precursors via a sulfonamide bond formation reaction constitutes the core synthetic strategy.

Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

Etherification of 3-Fluoro-4-Hydroxybenzenesulfonic Acid

The ethoxy group is introduced via nucleophilic substitution. A typical procedure involves:

- Reacting 3-fluoro-4-hydroxybenzenesulfonic acid with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

- Yield: ~85% (reported for analogous systems).

Sulfonyl Chloride Formation

The intermediate 4-ethoxy-3-fluorobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C for 2 hours.

Synthesis of 3-(Furan-2-yl)-3-Hydroxypropylamine

Henry Reaction Approach

Sulfonamide Bond Formation

The coupling of 4-ethoxy-3-fluorobenzenesulfonyl chloride and 3-(furan-2-yl)-3-hydroxypropylamine proceeds under Schotten-Baumann conditions:

- Base : Triethylamine (2.2 eq) in THF at 0°C.

- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

- Reaction Time : 3 hours at 20°C, followed by ice-water quenching.

- Yield : 65–72% (estimated from analogous reactions).

Mechanistic Insight :

The base deprotonates the amine, enhancing its nucleophilicity. The sulfonyl chloride undergoes nucleophilic attack, releasing HCl, which is neutralized by triethylamine.

Analytical Characterization

Spectroscopic Data

Table 1: Key Spectroscopic Features

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 3-hydroxypropyl group and furan ring create steric barriers during sulfonamide formation. Mitigations include:

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to amines.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds structurally similar to 4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide have been tested against breast and lung cancer cells, demonstrating notable cytotoxic effects.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of related sulfonamide derivatives on HeLa cells. It was found that modifications in the substituents significantly influenced their potency, with furan-based modifications enhancing cytotoxicity.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-1 and COX-2, which play critical roles in the inflammatory response. This suggests potential therapeutic applications for treating inflammatory diseases.

Case Study: In Vivo Studies

In animal models, related sulfonamide compounds have shown reduced tumor growth when administered alongside established chemotherapeutics. This points to a possible synergistic effect that warrants further investigation for clinical applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and ethoxy groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- 4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

- 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

- (E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antioxidant effects. This article provides a comprehensive overview of its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the ethoxy and fluoro substituents, along with the furan moiety, contributes to its unique pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that compounds within the sulfonamide class exhibit significant anti-inflammatory properties. In a study evaluating various benzenesulfonamides, it was found that certain derivatives could inhibit carrageenan-induced rat paw edema effectively, with inhibition rates reaching up to 94.69% at specific time intervals . The mechanism likely involves the modulation of inflammatory mediators.

| Compound | Inhibition Rate (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against bacteria such as E. coli and S. aureus:

| Pathogen | Compound | MIC (mg/mL) |

|---|---|---|

| E. coli | 4d | 6.72 |

| S. aureus | 4h | 6.63 |

| P. aeruginosa | 4a | 6.67 |

| C. albicans | 4e | 6.63 |

The results highlight the potential of this class of compounds in treating infections caused by resistant bacterial strains.

3. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant activity of sulfonamide derivatives has been compared to Vitamin C, with some compounds showing comparable IC50 values, indicating their potential as effective antioxidants .

Structure-Activity Relationship (SAR)

The incorporation of fluorine and furan moieties into the benzenesulfonamide framework appears to enhance biological activity significantly. For example, the introduction of fluorine into the phenyl group has been linked to increased antibacterial activity . Further studies on SAR can provide insights into optimizing these compounds for enhanced efficacy.

Case Studies

A notable case study involved the evaluation of several new benzenesulfonamide derivatives for their biological activities, revealing promising results in both anti-inflammatory and antimicrobial assays . These findings underscore the importance of continued research into this compound class for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide, and what purification challenges arise?

- Synthetic Routes :

- Step 1 : Coupling of the benzenesulfonamide core with a furan-containing hydroxypropyl group via nucleophilic substitution or amidation. Ethoxy and fluoro groups are typically introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .

- Step 2 : Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Challenges include isolating the product from byproducts (e.g., unreacted sulfonyl chlorides) due to similar polarities .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side reactions. For example, anhydrous DMF improves coupling efficiency, while lower temperatures reduce racemization of the hydroxypropyl group .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., ethoxy OCHCH at δ ~1.3 ppm, furan protons at δ ~6.5–7.5 ppm). F NMR confirms fluoro substitution (δ ~-110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~423.12) and detects isotopic patterns for fluorine .

- HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do solvent polarity and temperature variations impact the stereochemistry and yield of the hydroxypropyl moiety during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in SN2 reactions, favoring retention of configuration in the hydroxypropyl group. Non-polar solvents may lead to racemization .

- Temperature : Elevated temperatures (>80°C) accelerate racemization but improve reaction kinetics. Kinetic studies using chiral HPLC or circular dichroism (CD) spectroscopy are recommended to balance yield and enantiomeric excess .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects)?

- Mechanistic Studies :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition of target enzymes (e.g., carbonic anhydrase) .

- Antimicrobial Testing : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Contradictions may arise from differences in bacterial membrane permeability influenced by the compound’s lipophilicity (logP ~2.5–3.5) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites versus bacterial targets. For example, the furan ring may interact with hydrophobic pockets in enzymes but fail to penetrate bacterial membranes due to polarity .

Q. How does the fluorine atom influence the compound’s pharmacokinetic profile?

- Lipophilicity and Bioavailability : Fluorine increases logP by ~0.25–0.5 units, enhancing blood-brain barrier penetration (critical for CNS targets). However, excessive lipophilicity (>4) reduces aqueous solubility, requiring formulation adjustments (e.g., PEGylation) .

- Metabolic Stability : Fluorine retards oxidative metabolism (e.g., CYP450 enzymes), as shown in liver microsome assays. Comparative studies with non-fluorinated analogs reveal extended plasma half-lives (t ~3–5 hours vs. ~1–2 hours) .

Methodological Recommendations

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxypropyl group synthesis to ensure enantiopurity .

- Data Reproducibility : Standardize biological assays by adhering to CLSI guidelines (e.g., M07-A10 for antimicrobial testing) and report solvent/DMSO concentrations (<1% v/v) to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.